molecular formula C11H21NO B2654688 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane CAS No. 2377034-49-4

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane

Cat. No.: B2654688
CAS No.: 2377034-49-4
M. Wt: 183.295
InChI Key: ISPMQSXTIVCCGT-UHFFFAOYSA-N
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Description

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[35]nonane is a chemical compound with the molecular formula C11H21NO It is characterized by its spiro structure, which includes an oxazolidine ring fused with a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with a ketone or aldehyde in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives.

Scientific Research Applications

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one: A closely related compound with a similar spiro structure but with a ketone functional group.

    6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-ol: Another related compound with an alcohol functional group.

Uniqueness

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of both an oxazolidine ring and a nonane ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

6,6,8,8-tetramethyl-7-oxa-1-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9(2)7-11(5-6-12-11)8-10(3,4)13-9/h12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPMQSXTIVCCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCN2)CC(O1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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